6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, commonly referred to as CITCO, is a synthetic small molecule recognized as a potent agonist of the constitutive androstane receptor (CAR), a nuclear receptor regulating xenobiotic metabolism and detoxification pathways . Structurally, CITCO features an imidazothiazole core substituted with a 4-chlorophenyl group at position 6 and a carbaldehyde group at position 5, further modified by an O-(3,4-dichlorobenzyl)oxime moiety . This oxime group is critical for CAR activation, facilitating ligand-receptor binding and subsequent dissociation from co-repressors like ERK1/2 .
CITCO demonstrates significant pharmacological activity, notably upregulating cytochrome P450 (CYP) enzymes such as CYP2B6, CYP2B7, and CYP3A4 in human hepatocytes, with fold increases ranging from 1.28 to 2.19 . It also downregulates CYP2E1, highlighting its role in modulating hepatic detoxification pathways . CITCO is widely used in research to study CAR-mediated drug interactions and metabolic regulation .
Properties
IUPAC Name |
6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZYUQDDVHXBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318569 | |
| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82588-41-8 | |
| Record name | 82588-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Construction via Cyclization of Precursors
The imidazo[2,1-b]thiazole ring system is typically synthesized by cyclization reactions involving 2-aminothiazole derivatives and appropriately substituted benzaldehydes or phenacyl bromides. For the 6-(4-chlorophenyl) derivative, the 4-chlorophenyl group is introduced through the use of 4-chlorophenyl-substituted precursors.
- Typical procedure:
- Condensation of 2-aminothiazole with 4-chlorophenyl-substituted α-haloketones or phenacyl bromides in ethanol or methanol under reflux conditions for several hours leads to cyclized intermediates bearing the imidazo[2,1-b]thiazole core with the 4-chlorophenyl substituent at position 6.
- This step is crucial for establishing the heterocyclic framework and the aryl substitution pattern.
Introduction of the Aldehyde Group at Position 5
The aldehyde functional group at position 5 is commonly introduced via the Vilsmeier-Haack reaction , a formylation method widely used for heterocyclic compounds.
- Vilsmeier-Haack reaction details:
- The reagent is generated in situ by reacting phosphorus oxychloride (POCl₃) with dimethylformamide (DMF).
- The cyclized intermediate is treated with this reagent at low temperatures (0–5°C) to selectively formylate the 5-position of the imidazo[2,1-b]thiazole ring.
- The reaction is carefully controlled to avoid side reactions and maximize yield.
- Purification is typically achieved by column chromatography using ethyl acetate/hexane gradients.
Alternative Synthetic Routes and Industrial Considerations
- Some synthetic routes start from ethyl bromopyruvate and thiourea to form ethyl-2-aminothiazole-4-carboxylate, which upon cyclization with phenacyl bromides yields intermediates convertible to the target compound after hydrolysis and further functionalization steps.
- Industrial scale synthesis emphasizes reaction optimization for yield and purity, including recrystallization and chromatographic purification.
Detailed Reaction Conditions and Yields
Analytical Characterization Supporting Preparation
- FT-IR Spectroscopy: Confirms aldehyde C=O stretch near 1700 cm⁻¹.
- ¹H NMR Spectroscopy: Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm; aromatic protons and heterocyclic protons show characteristic shifts.
- ¹³C NMR Spectroscopy: Carbonyl carbon resonates near δ 190 ppm.
- Mass Spectrometry (ESI-MS or HRMS): Confirms molecular weight and fragmentation consistent with the target compound.
- Elemental Analysis: Validates the stoichiometry of C, H, N, S, and Cl elements.
Comparative Insights from Related Compounds
Research Findings and Optimization Notes
- The Vilsmeier-Haack reaction is the most reliable and widely used method for introducing the aldehyde group on the imidazo[2,1-b]thiazole ring, providing good regioselectivity and yields.
- Reaction temperature control is critical to prevent over-formylation or decomposition.
- The choice of solvent (ethanol or methanol) and reaction time during cyclization affects the purity and yield of the heterocyclic core.
- Purification by column chromatography is essential to isolate the pure aldehyde derivative, especially when scaling up.
- Alternative methods involving sulfonylation or other electrophilic substitutions at position 5 exist but are less common for aldehyde introduction.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of precursors | Reaction of 2-aminothiazole with 4-chlorophenyl α-haloketones | Efficient core formation | Requires reflux and careful control |
| Vilsmeier-Haack formylation | POCl₃/DMF-mediated formylation at low temperature | High regioselectivity and yield | Sensitive to temperature and moisture |
| Purification | Column chromatography with ethyl acetate/hexane | High purity product | Time-consuming, solvent use |
Chemical Reactions Analysis
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with the constitutive androstane receptor (CAR). By binding to CAR, the compound induces nuclear translocation and activation of this receptor, leading to the modulation of gene expression involved in detoxification and metabolism . This interaction is crucial for its potential therapeutic effects, particularly in the context of cancer treatment .
Comparison with Similar Compounds
The structural and functional properties of CITCO can be contextualized by comparing it with analogs sharing the imidazothiazole scaffold but differing in substituents. Below is a detailed analysis:
Structural Modifications and Implications
Table 1: Structural Comparison of CITCO and Analogous Compounds
Functional and Pharmacological Differences
Halogen Substitutions :
- The 4-chlorophenyl group in CITCO provides optimal electron-withdrawing effects for CAR binding . Fluorine (weaker electron withdrawal) and bromine (greater steric bulk) analogs may exhibit reduced potency or altered receptor interactions .
- The 3,4-dichlorobenzyl oxime in CITCO is essential for stabilizing the active CAR conformation, as removal or modification (e.g., methoxy or phenyl substitutions) disrupts agonist activity .
- Triazole- or pyrazolyl-substituted analogs (e.g., 6-(1H-1,2,3-triazol-4-yl) derivatives) may enhance solubility or multi-target engagement but lack CAR-specific data .
- The sulfanyl-substituted oxime (6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime) may interact with sulfur-dependent enzymes, diverging from CITCO’s CAR-specific effects .
Table 2: Pharmacokinetic and Pharmacodynamic Comparison
Biological Activity
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde, commonly referred to as CITCO (CAS No. 82588-41-8), is a compound that has garnered attention for its biological activities, particularly its role as a selective agonist for the human constitutive androstane receptor (CAR). This article delves into the biological activity of CITCO, highlighting its mechanisms of action, effects on various cell lines, and implications for therapeutic applications.
- Molecular Formula : C₁₂H₇ClN₂OS
- Molecular Weight : 262.71 g/mol
- Structure : The compound features a thiazole ring fused with an imidazole structure and a chlorophenyl group.
CITCO functions primarily as an agonist for CAR, which is a nuclear receptor that regulates gene expression in response to xenobiotic compounds. Key findings regarding its mechanism include:
- EC50 Value : CITCO exhibits an EC50 of 49 nM in CAR activation assays, indicating high potency .
- Selectivity : It shows approximately 50-fold selectivity for CAR over the pregnane X receptor (PXR), with no significant activity against a panel of 15 other nuclear receptors at 10 µM concentration .
Induction of Gene Expression
CITCO has been shown to induce the expression of various genes involved in drug metabolism:
- CYP2B6 Activation : In primary human hepatocytes, CITCO significantly increases CYP2B6 gene expression in a concentration-dependent manner (50 and 100 nM) .
- Nuclear Translocation : Treatment with CITCO leads to the translocation of CAR into the nucleus, facilitating the transcription of target genes associated with xenobiotic metabolism .
Effects on Cancer Cell Lines
CITCO's effects extend to cancer biology:
- Cell Proliferation : In ovarian cancer cell lines expressing CAR, CITCO enhances cell proliferation when combined with anticancer agents. This combination therapy appears to up-regulate multidrug resistance genes (MDR1 and UGT1A1), suggesting potential applications in overcoming drug resistance in cancer treatment .
Impact on Brain Tumor Stem Cells (BTSCs)
Recent studies indicate that CITCO may inhibit the growth and expansion of BTSCs:
- Inhibition Studies : CITCO treatment resulted in a significant reduction in BTSC proliferation, highlighting its potential role in brain tumor therapies .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde?
- Methodological Answer : The synthesis typically involves cyclization reactions. For example, hydrazonoyl halides can react with alkyl carbothioates to form the imidazo[2,1-b][1,3]thiazole core . A related approach replaces the thiazole ring with a 1,3,4-thiadiazole group, followed by functionalization at the C5 position using aldehydes or haloketones . Key intermediates are characterized via / NMR, IR, and mass spectrometry to confirm structural integrity .
Q. How is the purity of the compound validated during synthesis?
- Methodological Answer : Purity is assessed using orthogonal techniques:
- TLC : Monitors reaction progress and crude product purity .
- Elemental Analysis : Validates stoichiometric composition (e.g., C, H, N, S content) .
- Spectroscopy : NMR identifies proton environments (e.g., aldehyde proton at δ ~9.8–10.2 ppm), while IR confirms the carbonyl stretch (~1680–1720 cm) .
Q. What biological screening assays are used for initial evaluation?
- Methodological Answer : Early-stage bioactivity is tested via:
- In vitro enzyme inhibition (e.g., 15-lipoxygenase for anti-inflammatory potential) .
- Antimicrobial assays : Disc diffusion or microdilution against bacterial/fungal strains .
- Cytotoxicity profiling (e.g., MTT assay on mammalian cell lines) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can regioselectivity challenges in imidazo[2,1-b]thiazole synthesis be addressed?
- Methodological Answer : Regioselectivity depends on reaction conditions:
- Catalytic Systems : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) improves yield in heterocyclic coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Temperature Control : Refluxing in ethanol/TEA minimizes byproducts during thioether formation .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Dose-Response Curves : Compare IC values across studies (e.g., compound 21 in vs. derivatives in ).
- Structural Analogues : Test substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophore elements .
Q. How is the compound’s 3D structure confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. For example, single-crystal analysis of a derivative (2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-N′-[(E)-4-methoxybenzylidene]acetohydrazide) confirmed bond angles, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Q. What computational methods predict interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide simulates binding to active sites (e.g., α-glucosidase for antidiabetic studies) .
- QSAR Modeling : Correlates electronic descriptors (e.g., logP, polar surface area) with bioactivity data .
- MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
